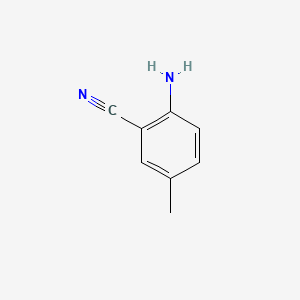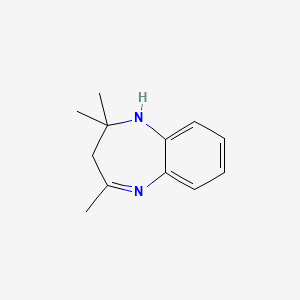
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Descripción general
Descripción
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound with the molecular formula C12H16N2 . It has a molecular weight of 188.27 g/mol . The compound is also known by other names such as 2,2,4-Trimethyl-2,3-dihydro-1H-benzo[b][1,4]diazepine and 2,2,4-trimethyl-1,3-dihydro-1,5-benzodiazepine .
Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine has been analyzed using various spectroscopic techniques . The compound has been characterized by NMR, FTIR, HRMS and microanalysis as well as X-ray crystallography .Chemical Reactions Analysis
The formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine involves the condensation of two moles of acetone with the amine groups . This results in the formation of the benzodiazepine which crystallizes as an iminium cation forming a salt with the isophthalate anion .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine include a molecular weight of 188.27 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .Aplicaciones Científicas De Investigación
Organic Chemistry
Application
The compound “2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine” is formed from the reaction of o-phenylenediamine and acetone . This reaction is of interest in the field of organic chemistry .
Method of Application
In an attempt to synthesize a 2-substituted benzimidazole from the reaction of o-phenylenediamine and isophthalic acid in the presence of acetone and ethanol under microwave irradiation, a salt of the isophthalate ion and 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium ion was obtained . The condensation of two moles of acetone with the amine groups resulted in the formation of the benzodiazepine which crystallized as an iminium cation forming a salt with the isophthalate anion . The formation of benzodiazepine was also confirmed by performing the reaction of o-phenylenediamine with excess acetone in ethanol under conventional heating conditions .
Results or Outcomes
The compounds were characterized by NMR, FTIR, HRMS and microanalysis as well as X-ray crystallography . The reaction mechanism leading to the formation of benzodiazepine is also discussed .
Catalyst in Organic Synthesis
Application
“2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine” has been used as a catalyst in the synthesis of 3-Methyl-4-arylmethylene-isoxazol-5 (4H)-ones .
Method of Application
The presence of NH4+ ions on the zeolite surface might be able to provide an acid site which could activate the catalyst through its role in polarizing the carbonyl group on the ketone .
Antimicrobial Activity
Application
“2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine” has been synthesized and tested for antimicrobial activity .
Safety And Hazards
Propiedades
IUPAC Name |
2,2,4-trimethyl-1,3-dihydro-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADPUWXDUIENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302984 | |
| Record name | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | |
CAS RN |
24107-34-4 | |
| Record name | NSC155583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDRO-2,2,4-TRIMETHYL-1H-1,5-BENZODIAZEPINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



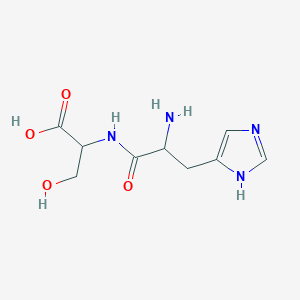

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)
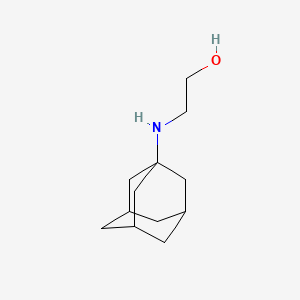
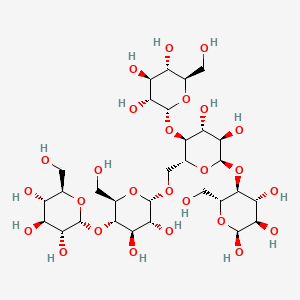
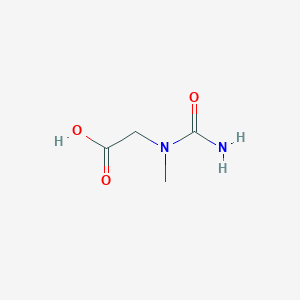




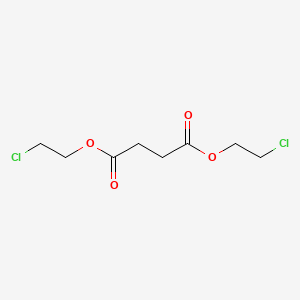

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)
